(4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone
Beschreibung
The compound “(4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone” is a structurally complex molecule featuring a thieno[2,3-d]pyrimidine core substituted with a 5-methyl group, a 4-(4-methoxyphenyl)piperazine moiety, and a 4-benzylpiperidine group linked via a methanone bridge. Current synthesis strategies for analogous compounds emphasize modular approaches, such as coupling pre-functionalized piperazine/piperidine derivatives with activated thienopyrimidine intermediates .
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N5O2S/c1-22-27-29(35-18-16-34(17-19-35)25-8-10-26(38-2)11-9-25)32-21-33-30(27)39-28(22)31(37)36-14-12-24(13-15-36)20-23-6-4-3-5-7-23/h3-11,21,24H,12-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTFQUKDVIAYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCC(CC5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are monoamine receptors , specifically dopamine and serotonin receptors. It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin. It is most efficacious as a releaser of norepinephrine.
Mode of Action
This compound acts as a monoamine releasing agent . It interacts with its targets by binding to the active sites of these receptors, leading to the release of monoamines. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Biochemical Pathways
The compound affects the monoaminergic pathways in the brain, particularly those involving dopamine, serotonin, and norepinephrine. The increased release of these neurotransmitters can lead to various downstream effects, such as mood elevation, increased alertness, and enhanced cognitive function.
Pharmacokinetics
The compound’s fast onset of action and short duration suggest efficient absorption and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on monoaminergic neurotransmission. By increasing the release of dopamine, serotonin, and norepinephrine, it can influence various physiological and psychological processes, including mood, cognition, and motor control.
Biologische Aktivität
The compound (4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone , hereafter referred to as Compound X , is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses based on recent literature.
Structure and Synthesis
Compound X incorporates a thieno[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities. The synthesis typically involves multiple steps, including the formation of piperidine and piperazine derivatives, followed by coupling reactions to form the final product.
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds with similar scaffolds have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of Tyrosine Kinases : Compounds targeting the epidermal growth factor receptor (EGFR) and other tyrosine kinases demonstrate potential in treating cancers like triple-negative breast cancer .
- Cytotoxicity : Studies show that derivatives can induce apoptosis in cancer cells, with IC50 values in the low micromolar range for several tested cell lines .
Anti-inflammatory Activity
Compound X may also possess anti-inflammatory properties. Similar thieno[2,3-d]pyrimidine compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases .
Antimicrobial Activity
The compound's structure suggests possible antimicrobial activity. Thieno[2,3-d]pyrimidines have been explored for their ability to inhibit bacterial growth, with some studies reporting moderate to significant activity against various pathogens .
The biological activity of Compound X can be attributed to its ability to interact with specific molecular targets:
- PI3K Inhibition : Some derivatives have shown inhibitory effects on phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation and survival. For example, certain thieno[2,3-d]pyrimidines exhibited over 70% inhibition of PI3K isoforms .
- Folate Receptor Targeting : Compounds have been identified as selective inhibitors of folate receptors (FRs), which are often overexpressed in cancer cells. This selectivity enhances their potential as antitumor agents while minimizing effects on normal cells .
Case Studies
- In Vitro Studies : A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested against various cancer cell lines. Results indicated that certain compounds significantly inhibited cell growth with IC50 values ranging from 0.55 μM to 1.68 μM across different lines, demonstrating their potential as new anticancer agents .
- In Vivo Models : Animal studies are needed to further elucidate the efficacy and safety profiles of Compound X. Preliminary results from related compounds suggest promising outcomes in tumor reduction and survival rates in xenograft models.
Analyse Chemischer Reaktionen
Functionalization of Piperazine and Benzylpiperidine Moieties
The 4-(4-methoxyphenyl)piperazine and 4-benzylpiperidin-1-yl groups are introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination :
- Piperazine attachment : Reaction of 4-chlorothienopyrimidine with 1-(4-methoxyphenyl)piperazine in DMF at 120°C .
- Benzylpiperidine coupling : Alkylation of piperidine intermediates with benzyl bromide under basic conditions (K₂CO₃, DMF) .
Key stability note : The benzylpiperidine group is susceptible to oxidative cleavage under strong acidic conditions (e.g., HNO₃/H₂SO₄) .
Modifications at the Thienopyrimidine Position
The 5-methylthieno[2,3-d]pyrimidine core undergoes electrophilic substitution and oxidation :
- Methyl group oxidation : Conversion to carboxylic acid using KMnO₄/H₂SO₄ (yield: 55%) .
- Sulfur oxidation : Formation of sulfoxide/sulfone derivatives with mCPBA (meta-chloroperbenzoic acid) .
Table 2 : Reactivity of Thienopyrimidine Substituents
| Position | Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|---|
| C5 | Oxidation (CH₃ → COOH) | KMnO₄/H₂SO₄ | Carboxylic acid derivative | 55 |
| S1 | Oxidation (S → SO/SO₂) | mCPBA | Sulfoxide/sulfone | 60–75 |
Degradation and Stability Studies
- Hydrolysis : The methanone bridge hydrolyzes under strongly basic conditions (NaOH/EtOH, reflux) to form carboxylic acid derivatives .
- Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the piperazine-methoxyphenyl bond (t₁/₂ = 48 hr) .
Biological Activity-Driven Modifications
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs often differ in substituents on the thienopyrimidine core or the nature of the linked heterocycles. Key comparisons include:
Table 1: Structural and Hypothetical Bioactivity Comparison
Key Findings:
The methoxyphenylpiperazine group in the target compound likely increases hydrophilicity and hydrogen-bonding capacity versus the benzylpiperazine in , which could improve pharmacokinetic profiles .
Bioactivity Implications: Piperidine vs. Piperazine: The 4-benzylpiperidin-1-yl group in the target compound may confer greater blood-brain barrier penetration than piperazine-based analogs, suggesting CNS-targeted applications . Ferroptosis Induction: Similar thienopyrimidine derivatives have demonstrated ferroptosis-inducing capabilities in oral squamous cell carcinoma (OSCC), with selectivity windows observed between cancerous and normal cells .
Synthetic and Pharmacological Challenges :
- The target compound’s complexity necessitates multi-step synthesis, whereas cyclopenta-fused analogs (e.g., ) may offer simpler routes but lower metabolic stability .
- Advanced 3D cell culture platforms (e.g., ) could elucidate differential efficacy between the target compound and analogs in tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
